Dimethyl terephthalate

Descripción general

Descripción

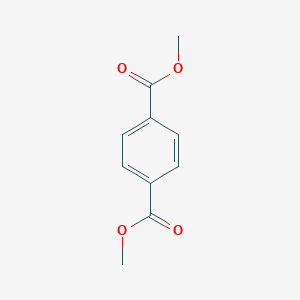

Dimethyl terephthalate (DMT, C₁₀H₁₀O₄) is a diester derived from terephthalic acid (TPA) and methanol. It is a critical intermediate in synthesizing polyethylene terephthalate (PET), a polymer widely used in textiles, packaging (e.g., beverage bottles), and engineering plastics . DMT is produced via esterification of TPA with methanol or through transesterification of crude TPA esters, often catalyzed by antimony trioxide . Key properties include:

Métodos De Preparación

Direct Esterification of Terephthalic Acid with Methanol

The most straightforward method for DMT production involves the direct esterification of terephthalic acid (TA) with methanol. This reaction proceeds via acid catalysis, typically using sulfuric acid or p-toluenesulfonic acid, under elevated temperatures and pressures . The overall reaction is represented as:

8\text{H}6\text{O}4 + 2\text{CH}3\text{OH} \rightarrow \text{C}{10}\text{H}{10}\text{O}4 + 2\text{H}2\text{O} \quad \text{(TA + Methanol → DMT + Water)}

Process Conditions and Optimization

-

Temperature : 220–300°C

-

Pressure : 2–2.8 MPa

-

Catalysts : Sulfuric acid, p-toluenesulfonic acid, or non-acidic catalysts (e.g., tin chloride, zinc oxide) .

-

Methanol Purity : 90–99.5% to maximize conversion efficiency .

A key advantage of this method is its tolerance for low-purity TA feedstock, reducing raw material costs . However, challenges include high energy consumption during methanol recovery and the environmental burden of acid catalyst disposal .

Table 1: Direct Esterification Operational Parameters

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 220–300°C | Higher temperatures accelerate reaction but increase energy costs |

| Pressure | 2–2.8 MPa | Elevated pressure prevents methanol vaporization |

| Catalyst Concentration | 0.1–1.0 wt% | Excess catalyst complicates purification |

| Methanol:TA Molar Ratio | 4:1–6:1 | Higher ratios drive equilibrium toward DMT |

The Witten Process: Oxidation and Esterification of p-Xylene

The Witten process, a multi-step method developed in the mid-20th century, remains commercially significant. It involves alternating oxidation and methyl-esterification steps starting from p-xylene (PX) .

Key Stages:

-

Oxidation of p-Xylene :

PX is oxidized with air in the presence of cobalt-manganese catalysts to form methyl p-toluate (PT) . -

Further Oxidation and Esterification :

PT undergoes additional oxidation to terephthalic acid intermediates, followed by esterification with methanol to produce DMT . -

Purification :

Crude DMT is distilled to remove byproducts (e.g., monomethyl terephthalate) and crystallized to achieve >99.5% purity .

Industrial Challenges:

-

High capital investment due to multi-reactor systems.

-

Byproduct formation (e.g., aromatic aldehydes) necessitates rigorous purification .

Table 2: Witten Process vs. Direct Esterification

| Factor | Witten Process | Direct Esterification |

|---|---|---|

| Feedstock | p-Xylene | Terephthalic acid |

| Catalysts | Co/Mn | H₂SO₄ or metal oxides |

| Energy Intensity | High | Moderate |

| Byproducts | Aldehydes, residual PT | Water, spent acid |

| Purity of DMT | ≥99.5% | 99.5% |

Alkali Decrement Wastewater Utilization Method

A patent-pending method leverages alkali decrement wastewater from textile industries as a terephthalic acid source, significantly reducing raw material costs .

Process Overview:

-

Terephthalic Acid Production :

Wastewater containing sodium terephthalate is acidified to precipitate crude terephthalic acid (40–60% moisture) . -

Esterification :

Crude TA is dried, pulverized, and reacted with methanol at 220–300°C and 2–2.8 MPa. Catalysts like tin chloride or zinc oxide may be used, though non-catalytic routes are feasible . -

Purification :

Esterified product undergoes flash separation, active carbon filtration, and distillation to yield 99.5% pure DMT .

Advantages:

-

Cost Reduction : Utilizes waste feedstock, lowering TA procurement costs by 30–40% .

-

Sustainability : Aligns with circular economy principles by repurposing industrial effluent .

Table 3: Alkali Wastewater Method Performance Metrics

| Metric | Value |

|---|---|

| TA Recovery Efficiency | 85–90% |

| DMT Yield | 95–98% |

| Methanol Recycling Rate | 90–95% |

| Capital Cost Savings | 40–50% vs. Traditional |

Emerging Trends and Comparative Analysis

Shift Toward Purified Terephthalic Acid (PTA) Routes

While DMT remains vital for niche applications (e.g., specialty polyesters), the PET industry increasingly adopts PTA due to its lower production costs . This trend has led to declining DMT capacity in Europe, with firms like Oxxynova scaling back operations .

Sustainability Innovations

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl terephthalate undergoes various chemical reactions, including:

Hydrolysis: This reaction converts this compound to terephthalic acid and methanol.

Hydrogenation: Selective hydrogenation of this compound can produce 1,4-cyclohexane dicarboxylate, an important intermediate and monomer.

Common Reagents and Conditions:

Hydrolysis: Zinc acetate as a catalyst, carried out in a batch reactor.

Hydrogenation: Potassium-modified nickel catalysts, conducted under controlled conditions to achieve high selectivity and conversion rates.

Major Products:

Hydrolysis: Terephthalic acid and methanol.

Hydrogenation: 1,4-cyclohexane dicarboxylate.

Aplicaciones Científicas De Investigación

Production of Polyesters

Polyethylene Terephthalate (PET)

DMT is primarily used as a precursor in the synthesis of polyethylene terephthalate, which is produced through a polycondensation reaction with ethylene glycol. PET is widely utilized in:

- Beverage Bottles : Due to its strength and lightweight properties.

- Food Packaging : For its barrier properties against moisture and gases.

- Textile Fibers : Used in clothing and home textiles for durability and ease of care.

Polybutylene Terephthalate (PBT)

DMT also serves as a starting material for polybutylene terephthalate, which is employed in engineering plastics, automotive parts, and electrical components due to its excellent mechanical properties and thermal stability .

Coatings and Paints

DMT is utilized in the coatings industry as a plasticizer and resin component. Its incorporation enhances the flexibility, adhesion, and chemical resistance of paint films. Applications include:

- Automotive Bodies : Providing protective coatings that withstand harsh environments.

- Furniture Finishes : Offering aesthetic appeal along with durability.

- Industrial Coatings : Used on metal and wood surfaces for enhanced longevity .

Plasticizers

DMT is an important raw material for the production of phthalate plasticizers, which improve the flexibility and processability of plastics. These plasticizers are commonly found in:

- PVC Products : Such as pipes, flooring, and artificial leather.

- Coatings : Enhancing performance characteristics in various applications .

Dyes and Pigments

In the dye manufacturing industry, DMT plays a role in producing vivid colors for:

- Printing Inks

- Fabrics

- Paints

Its chemical structure allows for effective binding with colorants, improving color fastness and stability .

Case Study 1: Sustainable Plastics Development

A recent OECD report highlighted the importance of DMT in developing sustainable plastics. The study focused on the life cycle impacts of DMT-based products, emphasizing the need for environmentally friendly practices in production and disposal processes .

Case Study 2: DMT in Food Packaging

Research conducted by the Washington State Department of Ecology assessed alternatives to per- and polyfluoroalkyl substances (PFAS) in food packaging. DMT-based materials were evaluated for their performance characteristics compared to traditional PFAS-containing options, showcasing DMT's potential as a safer alternative .

Market Trends

The global market for this compound is influenced by trends toward sustainability and recycling. Major manufacturers are investing in technologies that recycle PET into DMT, thus reducing reliance on virgin materials. For instance, Eastman Chemical has initiated projects to convert waste into usable DMT, aligning with circular economy principles .

Data Table: Applications of this compound

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Polyester Production | PET, PBT | High strength, lightweight |

| Coatings | Automotive paints, furniture finishes | Flexibility, adhesion |

| Plasticizers | PVC products | Enhanced flexibility |

| Dyes and Pigments | Printing inks, fabrics | Vivid colors, stability |

Mecanismo De Acción

The mechanism of action of dimethyl terephthalate involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Monomethyl Terephthalate (MMT)

- Structure: Monoester (one methyl group attached to terephthalic acid).

- Biodegradation : Resistant to hydrolysis by PETases but degraded by MHETases (e.g., Ideonella sakaiensis enzymes) .

- Solubility: Higher solubility in methanol/water mixtures compared to DMT (e.g., 10 wt% vs. 3 wt% at 30°C in 90% methanol), enabling separation during PET recycling .

- Role in PET Degradation : MMT is a transient intermediate in PET depolymerization, requiring specialized enzymes for further breakdown .

Dimethyl Isophthalate (DMI)

- Structure : Structural isomer of DMT with meta-substituted ester groups.

- Barrier Properties : In PET blends, DMI reduces oxygen permeability by 40% compared to DMT (3 wt% loading) due to reduced fractional free volume and restricted polymer chain mobility .

- Thermal Stability : Similar melting point (~141°C) but distinct crystallization kinetics in polymer matrices .

Bis(2-hydroxyethyl) Terephthalate (BHET)

- Structure : Diester with hydroxyl-terminated ethylene glycol groups.

- Recyclability : Key intermediate in PET hydrolysis; degraded by PETases into TPA and ethylene glycol .

Terephthalic Acid (TPA)

- Role in PET Synthesis : TPA is directly esterified with ethylene glycol to produce PET, bypassing DMT. This method dominates modern production due to higher efficiency and fewer byproducts .

- Process Comparison : DMT-based PET synthesis (transesterification) requires higher temperatures and catalysts like Sb₂O₃, while TPA-based routes are more energy-efficient .

Di-(2-ethylhexyl)terephthalate (DEHT)

- Metabolism: DEHT is metabolized into mono-(2-ethylhexyl)terephthalate (MEHT), which exhibits slower hepatic clearance compared to phthalate metabolites .

Other Aromatic Esters

DMT is compared to eight aromatic esters in PCM applications (Table 1). Key findings include:

- Thermal Properties : DMT has a latent heat of 210 J/g, outperforming benzyl benzoate (160 J/g) but underperforming dimethyl-2,6-naphthalene dicarboxylate (260 J/g) .

- Stability : DMT exhibits superior thermal cyclability (>500 cycles) compared to methyl-2-furoate, which degrades after 200 cycles .

Data Tables

Table 1: Comparative Properties of DMT and Analogues

Key Research Findings

- Biodegradation Specificity : DMT and BHET are hydrolyzed by PETases, while MMT requires MHETases, highlighting enzyme-substrate specificity in plastic waste management .

- Structural Isomerism : The para-substitution in DMT enhances PET crystallinity (~45% crystallinity) compared to meta-substituted DMI, which disrupts polymer packing .

- Market Trends : DMT demand is growing at 4% CAGR (2024–2033), driven by PET production in Asia-Pacific, while DEHT gains traction as a safer plasticizer in Europe .

Actividad Biológica

Dimethyl terephthalate (DMT) is an important chemical compound primarily used in the production of polyesters, particularly polyethylene terephthalate (PET). Its biological activity has garnered attention due to its potential health impacts, particularly as an endocrine disruptor and its role in various metabolic processes. This article delves into the biological effects of DMT, highlighting key research findings, case studies, and relevant data.

Overview of this compound

DMT is a dimethyl ester of terephthalic acid and is classified under phthalates. It has applications in the manufacturing of plastics, resins, and fibers. Due to its widespread use, concerns have arisen regarding its leaching from products into food and the environment, raising questions about its biological effects on human health.

Adipogenic Effects

Recent studies have demonstrated that DMT influences adipocyte differentiation and lipid accumulation. In vitro experiments using 3T3-L1 murine adipocytes revealed that exposure to DMT significantly increased lipid content and expression of adipogenic markers such as PPAR-γ, C/EBPβ, FABP4, and FASN. These effects were observed at low nanomolar concentrations, suggesting that DMT can act as an obesogen—substances that promote obesity by altering metabolic processes .

Table 1: Effects of DMT on Adipocyte Differentiation

| Concentration (nM) | Lipid Accumulation (vs. MDI) | PPAR-γ Expression |

|---|---|---|

| 10 | 4.25 ± 0.03 | Increased |

| 100 | 5.04 ± 0.02 | Further increased |

The adipogenic action induced by DMT was counteracted by ICI 182,780, an estrogen receptor antagonist, indicating that estrogen signaling may mediate these effects .

Impact on Thermogenesis

DMT also affects thermogenic pathways in adipocytes. Studies show that DMT reduces levels of AMPK and PGC-1α, key regulators of energy metabolism and thermogenesis. This reduction suggests a potential impairment in mitochondrial biogenesis and oxidative metabolism in adipocytes exposed to DMT .

Figure 1: Impact of DMT on AMPK and PGC-1α Levels

- AMPK Levels : Decreased in a dose-dependent manner.

- PGC-1α Levels : Significantly reduced compared to control cells.

Urolithiasis Induction

Research indicates that DMT can induce urinary bladder stones (urolithiasis) in animal models. A study involving weanling rats showed a high incidence of calcium terephthalate calculi formation when exposed to TPA and DMT. The dose-response relationship highlighted that younger animals are more susceptible to stone formation compared to adults .

Table 2: Urolithiasis Induction in Rats

| Age Group | Incidence Rate (%) | Dose (mg/kg) |

|---|---|---|

| Weanling Rats | High | Variable |

| Adult Rats | Low | Variable |

Acute Toxicity

This compound exhibits low acute toxicity across various exposure routes. Oral LD50 values range from 4,390 to >6,590 mg/kg in rats, indicating a relatively low risk under typical exposure scenarios . Furthermore, it does not appear to be mutagenic or carcinogenic based on extensive testing.

Occupational Exposure

A case study reported moderate leukocytosis among workers involved in the synthesis of DMT, suggesting potential hematological effects associated with occupational exposure . Monitoring for such effects is crucial for ensuring worker safety.

Propiedades

IUPAC Name |

dimethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVHXUHUFLZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4, Array | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020498 | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³ | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorlesss crystals, NEEDLES FROM ETHER | |

CAS No. |

120-61-6 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETYHL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKZ2470UNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.